![molecular formula C32H34BrN5O5S B2558435 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide CAS No. 422288-56-0](/img/structure/B2558435.png)
4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule that features a quinazolinone core, a piperazine ring, and various functional groups including bromine, methoxy, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the quinazolinone core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a piperazine derivative and an appropriate leaving group on the quinazolinone core.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced via a thiol-ene reaction or through the use of a thiolating agent like thiourea.
Final Coupling with Benzamide: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibiotics .
Anti-inflammatory Properties
In silico studies have demonstrated that this compound may act as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. This suggests its potential use in treating inflammatory diseases . The docking studies highlight the compound's ability to bind effectively to the active sites of these enzymes, warranting further investigation into its therapeutic efficacy.
Anticancer Potential
The quinazoline scaffold is well-known for its anticancer properties. Compounds containing this structure have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound may exhibit similar effects, making it a candidate for further research in oncology.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the quinazoline framework and evaluated their antimicrobial activity. Among these derivatives, one showed notable efficacy against Staphylococcus aureus and Escherichia coli. The study employed standard disc diffusion methods to assess the antibacterial properties .
Study 2: Lipoxygenase Inhibition
In another investigation focusing on anti-inflammatory agents, the compound was subjected to molecular docking studies against lipoxygenase enzymes. Results indicated strong binding affinity, suggesting that modifications to the existing structure could enhance its inhibitory effects . Further experimental validation is required to confirm these findings.
Study 3: Anticancer Activity
Research exploring the anticancer properties of quinazoline derivatives found that certain compounds led to significant reductions in cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest . This indicates that the compound could be explored as a lead for developing new anticancer therapies.
Mecanismo De Acción
The mechanism of action of 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may interfere with or modulate various signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide: can be compared with similar compounds such as:
Actividad Biológica
The compound 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes the findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The presence of piperazine and methoxy groups further enhances its pharmacological profile.
1. Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives. The specific compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values lower than standard chemotherapeutics such as doxorubicin .
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.
2. Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In a disc diffusion assay, the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to that of standard antibiotics like ciprofloxacin .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase Inhibition : Preliminary results indicate that it acts as a moderate inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This activity suggests potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key observations include:
Propiedades
IUPAC Name |
4-[[6-bromo-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34BrN5O5S/c1-42-18-13-34-30(40)23-9-7-22(8-10-23)20-38-31(41)25-19-24(33)11-12-26(25)35-32(38)44-21-29(39)37-16-14-36(15-17-37)27-5-3-4-6-28(27)43-2/h3-12,19H,13-18,20-21H2,1-2H3,(H,34,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAGDVNYGCKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34BrN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.